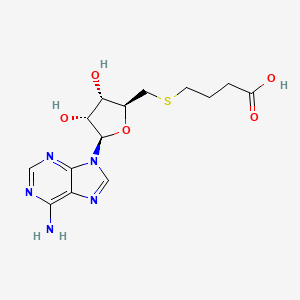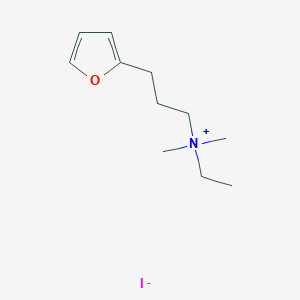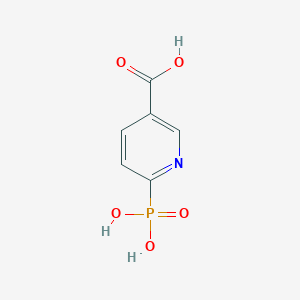
5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride is a heterocyclic compound that contains both pyridine and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride typically involves the reaction of 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and reducing the risk of handling large quantities of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: This reaction is usually performed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
Amides and Esters: Formed through nucleophilic substitution reactions.
Carboxylic Acid: Formed through hydrolysis.
Alcohols and Amines: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.
Chemical Biology: Employed in the design of probes for studying biological processes.
Material Science:
Wirkmechanismus
The mechanism of action of 5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride is primarily related to its reactivity towards nucleophiles. The carbonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modification of protein function. The pyridine and oxazole rings may also interact with biological targets through π-π stacking or hydrogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid: The precursor to the carbonyl chloride derivative.
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with similar biological activities.
5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid: A structurally related compound with different reactivity and applications.
Uniqueness
5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride is unique due to the presence of both pyridine and oxazole rings, which confer distinct electronic and steric properties. This dual functionality enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
| 88958-32-1 | |
Molekularformel |
C9H5ClN2O2 |
Molekulargewicht |
208.60 g/mol |
IUPAC-Name |
5-pyridin-2-yl-1,2-oxazole-3-carbonyl chloride |
InChI |
InChI=1S/C9H5ClN2O2/c10-9(13)7-5-8(14-12-7)6-3-1-2-4-11-6/h1-5H |
InChI-Schlüssel |
ZYUPXQSXFYFWJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC(=NO2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



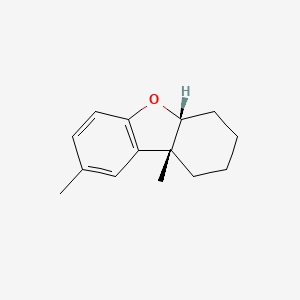

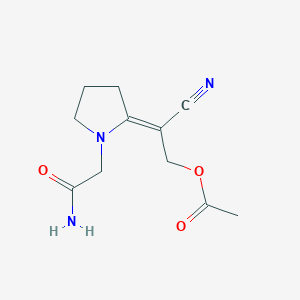
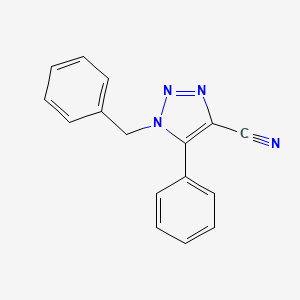
![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)

